2-酮-3-脱氧葡萄糖酸

描述

2-Keto-3-deoxygluconate (KDG) is a small molecule that is classified as a medium-chain keto acid and derivative . It is a key intermediate of the Entner-Doudoroff (ED) pathway, which is utilized by approximately 27% of heterotrophic prokaryotic microorganisms for sugar and sugar acid degradation . This compound also plays a significant role in cyanobacteria, algae, and even higher plants .

Synthesis Analysis

The efficient biocatalytic production of KDG has been reported through the enzymatic dehydration of 6-phosphogluconate (6PG) using the 6PG dehydratase/Entner-Doudoroff dehydratase (EDD) from Caulobacter crescentus . The enzyme was recombinantly produced in Escherichia coli, purified to apparent homogeneity in a simple one-step procedure using nickel ion affinity chromatography . The enzyme completely converted 1 g 6PG and a straightforward purification method yielded 0.81 g of stereochemically pure KDG .Molecular Structure Analysis

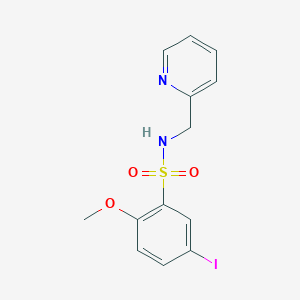

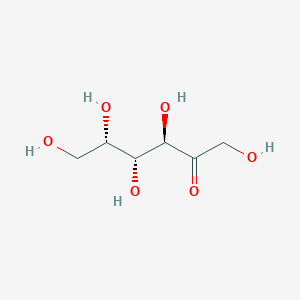

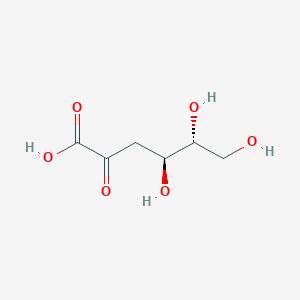

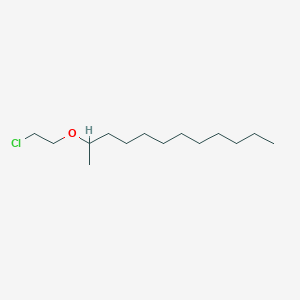

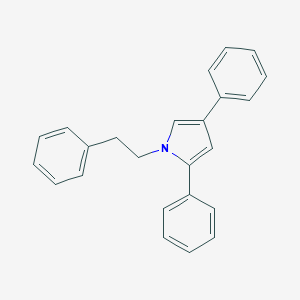

The molecular structure of KDG includes a carbonyl group, carboxylic acid, carboxylic acid derivative, hydrocarbon derivative, and ketone . Its molecular framework consists of aliphatic acyclic compounds .Chemical Reactions Analysis

The reaction of D-gluconate conversion to 2-keto-3-deoxy acid has been reported . After 15–20 hours of incubation, more than 90% of the D-gluconate was converted to 2-keto-3-deoxy acid .Physical And Chemical Properties Analysis

The average weight of KDG is 178.14, and its monoisotopic weight is 178.047738052 . Its chemical formula is C6H10O6 .科学研究应用

Metabolic Pathway Research

KDG plays a key role in various metabolic pathways, including the Entner-Doudoroff pathway for sugar degradation and sugar acid and sugar polymer breakdown . Studying KDG metabolism can provide insights into the regulation and function of these pathways.

Biotechnological Applications

The availability of metabolic intermediates like KDG is a prerequisite in many fields, including biotechnology . For instance, KDG can be used in the enzymatic synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG), a key intermediate of the Entner-Doudoroff pathway .

Biomedical Applications

In the biomedical field, KDG can also be used due to its role as a metabolic intermediate . For example, it can be used in the study of human and plant pathogens that use the Entner-Doudoroff pathway .

Diagnostic Applications

KDG can be used in diagnostics due to its role in various metabolic pathways . The study of these pathways can help in the diagnosis of various diseases and conditions.

Enzymatic Synthesis

KDG can be used in the enzymatic synthesis of other compounds. For example, it has been used in the enzymatic synthesis of KDPG .

Production of Amino Acids

KDG can be used in the production of amino acids. For example, a multi-enzymatic reaction cascade has been developed for the simultaneous synthesis of L-alanine and L-serine from KDG .

Pectin Degradation

In Erwinia chrysanthemi, KDG is the inducing molecule that interacts with KdgR to allow the expression of all the genes of the kdg regulon, which are involved in pectin degradation .

作用机制

2-Keto-3-deoxygluconate (KDG)

is a key intermediate in the Entner-Doudoroff (ED) pathway , a significant route for sugar and sugar acid degradation in many organisms . Here is an overview of its mechanism of action:

Target of Action

The primary target of 2-Keto-3-deoxygluconate is the enzyme 2-keto-3-deoxy-gluconate kinase , found in organisms such as Thermus thermophilus . This enzyme plays a crucial role in the phosphorylation process of the ED pathway .

Mode of Action

2-Keto-3-deoxygluconate interacts with its target enzyme, 2-keto-3-deoxy-gluconate kinase, in a process that involves the transfer of a phosphate group from ATP to 2-Keto-3-deoxygluconate . This interaction results in the formation of 6-phospho-2-dehydro-3-deoxy-D-gluconate .

Biochemical Pathways

The ED pathway, in which 2-Keto-3-deoxygluconate plays a key role, is utilized by a significant proportion of heterotrophic prokaryotic microorganisms for sugar and sugar acid degradation . This pathway also plays a role in the degradation of pectin and alginate, polymers used for biofuel production and generation of high-value-added products .

Pharmacokinetics

It is known that the compound is involved in the ed pathway, which operates under aerobic conditions and is stimulated by phosphate starvation .

Result of Action

The action of 2-Keto-3-deoxygluconate results in the production of key metabolic intermediates, providing ATP, NAD(P)H, and biosynthetic precursors for amino acids, nucleotides, and fatty acids . It also contributes to the degradation of pectin and alginate, serving as a carbon and energy source in bacterial cells .

Action Environment

The action of 2-Keto-3-deoxygluconate is influenced by environmental factors such as light, glucose availability, and phosphate levels . The ED pathway, in which this compound is involved, is particularly significant under mixotrophic conditions (light and glucose) and under autotrophic conditions in a day/night cycle .

未来方向

Enzymatic reaction cascades represent a powerful tool to convert biogenic resources into valuable chemicals for fuel and commodity markets . KDG, as a sugar degradation product, can be used as a precursor in these biocatalytic conversion strategies . For instance, a novel, multi-enzymatic reaction cascade for the one-pot simultaneous synthesis of L-alanine and L-serine from KDG has been described .

属性

IUPAC Name |

(4S,5R)-4,5,6-trihydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAMZTWLKIDIOP-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938623 | |

| Record name | 3-Deoxy-D-erythro-2-hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Keto-3-deoxygluconate | |

CAS RN |

17510-99-5 | |

| Record name | 2-keto-3-Deoxygluconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17510-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-3-deoxygluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017510995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxy-D-erythro-2-hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-keto-3-deoxygluconate (KDG) and what is its role in bacterial metabolism?

A: 2-keto-3-deoxygluconate (KDG) is a key intermediate in the bacterial catabolism of hexuronates, such as galacturonate and glucuronate, derived from pectin and alginate. [, ] These polysaccharides are major components of plant cell walls and represent an important carbon source for many bacteria. [] KDG is further metabolized to pyruvate, a central metabolite that can enter various metabolic pathways. [, , , ]

Q2: How is KDG produced in bacteria?

A: KDG is produced from either galacturonate or glucuronate through separate three-step pathways. [] These pathways converge at the formation of KDG, which is further metabolized by the enzymes KDG kinase (KDGK) and KDG aldolase (KDGA). [, , ]

Q3: How is KDG transport regulated in bacteria?

A: KDG uptake is mediated by a specific transport system encoded by the kdgT gene. [, ] The expression of kdgT, along with other genes involved in pectin degradation, is negatively regulated by the kdgR gene. [, , , ] KDG itself acts as an inducer, binding to KdgR and relieving the repression. [, , , ]

Q4: How does iron availability affect KDG metabolism and pectin degradation in bacteria like Erwinia chrysanthemi?

A: In E. chrysanthemi, iron limitation activates the transcription of genes involved in both iron transport and pectin degradation, including those responsible for KDG metabolism. [] This coregulation is mediated by the ferric uptake regulator (Fur) protein, which senses iron availability. [] KDG itself can also induce the expression of iron transport genes, suggesting a complex interplay between iron assimilation and pectinolysis in this bacterium. []

Q5: What is the role of 2-keto-3-deoxygluconate aldolase (KDGA) in KDG metabolism?

A: KDGA catalyzes the reversible aldol cleavage of KDG into pyruvate and glyceraldehyde. [, , , ] This reaction is a crucial step in the non-phosphorylative Entner-Doudoroff pathway utilized by some bacteria and archaea for glucose metabolism. [, , , , , , ]

Q6: Is KDGA specific to KDG?

A: While some KDGAs show high specificity for KDG, others exhibit catalytic promiscuity. For instance, KDGA from Sulfolobus solfataricus can also cleave 2-keto-3-deoxygalactonate (KDGal) with comparable efficiency. [, , ] This promiscuity allows S. solfataricus to utilize both glucose and galactose through a single, non-phosphorylative Entner-Doudoroff pathway. [, , ]

Q7: How does the structure of KDGA contribute to its substrate specificity and promiscuity?

A: Structural studies on KDGAs from different organisms have provided insights into the basis of their substrate specificity and promiscuity. [, , , ] For example, the crystal structure of KDGA from S. solfataricus revealed a spacious active site that can accommodate both KDG and KDGal. [, ] This observation explains the enzyme's ability to cleave both substrates. [, ] In contrast, KDGA from Picrophilus torridus has a more restricted active site that favors KDG binding. []

Q8: Can the stereoselectivity of KDGA be engineered?

A: Yes, site-directed mutagenesis based on structural information has been successfully employed to alter the stereoselectivity of KDGA. [, ] For example, researchers have generated mutant variants of KDGA from S. solfataricus that can selectively produce either D-KDG or D-KDGal from pyruvate and D-glyceraldehyde. [] These engineered enzymes have potential applications in the synthesis of rare sugars and other valuable compounds. []

Q9: Do all bacteria utilize the same pathway for KDG metabolism?

A: No, variations in the KDG metabolic pathway exist among bacteria. While some utilize a non-phosphorylative pathway, others employ a semi-phosphorylative route. [] For example, Sulfolobus solfataricus primarily relies on a non-phosphorylative pathway, but evidence suggests the presence of a parallel semi-phosphorylative pathway involving a KDG kinase. [, ]

Q10: How does the KDG pathway in archaea differ from that in bacteria?

A: Archaea like Sulfolobus solfataricus and Picrophilus torridus utilize a non-phosphorylative Entner-Doudoroff pathway involving a KDG-specific aldolase. [, ] This pathway differs from the semi-phosphorylative pathway found in some bacteria, where KDG is phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) before aldol cleavage. [, ]

Q11: What is the evolutionary significance of the KDG pathway?

A: The presence of the KDG pathway in both bacteria and archaea suggests an ancient origin for this metabolic route. [] The variations observed in different organisms highlight the evolutionary adaptation of this pathway to specific ecological niches and metabolic requirements. [, ]

Q12: What are the potential biotechnological applications of KDG and its metabolizing enzymes?

A: KDG and its metabolizing enzymes, particularly KDGA, hold potential for various biotechnological applications. [] Engineered KDGAs could be used to synthesize rare sugars, such as L-KDG and L-KDGal, which are challenging to obtain chemically. [] These sugars have potential applications as building blocks for pharmaceuticals and other valuable compounds. [] Furthermore, understanding the regulation of KDG metabolism in plant-pathogenic bacteria could lead to novel strategies for controlling plant diseases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)